molecular formula C13H20N2O B3233690 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine CAS No. 1353952-17-6

2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine

Cat. No.: B3233690
CAS No.: 1353952-17-6
M. Wt: 220.31 g/mol
InChI Key: VPLOUQLMYCNBOS-UHFFFAOYSA-N
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Description

2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine: is an organic compound that features a pyrrolidine ring substituted with a benzyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Etherification: The benzylated pyrrolidine is reacted with ethylene oxide to introduce the ethylamine chain, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidine ring or the benzyl group, potentially forming secondary amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary amines, alcohols.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzyl group enhances its binding affinity, while the ethylamine chain facilitates its interaction with the receptor’s active site. This interaction can modulate the receptor’s activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzyl-pyrrolidin-3-yloxy)-acetic acid
  • 2-(1-Benzyl-pyrrolidin-3-yloxy)-ethyl-dimethyl-amine
  • 1-[2-(1-Benzyl-pyrrolidin-3-yloxy)-ethyl]-piperidine

Uniqueness

2-(1-Benzyl-pyrrolidin-3-yloxy)-ethylamine is unique due to its specific structural features, such as the combination of a benzyl group and an ethylamine chain attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)oxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-7-9-16-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLOUQLMYCNBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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